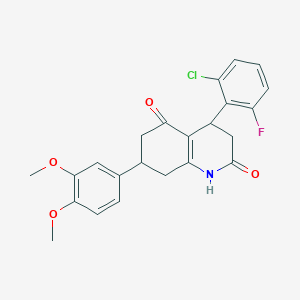

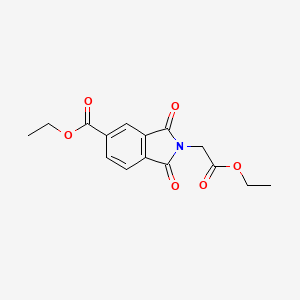

ethyl 2-(2-ethoxy-2-oxoethyl)-1,3-dioxo-5-isoindolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound ethyl 2-(2-ethoxy-2-oxoethyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. It is related to compounds that have been extensively studied for their intriguing chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of related compounds, such as ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, involves intricate chemical pathways, including intramolecular cyclization processes. These syntheses often start from readily available substrates, undergoing transformations through acyl azide and isocyanate functionalities to yield the target structures (Kaptı, Dengiz, & Balci, 2016).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography, revealing complex arrangements and interactions. For example, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate showcases weak hydrogen bonds and π–π interactions stabilizing its structure (Filali Baba et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo transformations under specific conditions, leading to the formation of novel derivatives. For instance, the reactions involving ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates with alcohols highlight the compound's versatility in generating diverse molecular structures (Ivanov et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as their crystallization behavior and thermal stability, are crucial for understanding their suitability for various applications. Studies have shown that related compounds exhibit specific crystallization kinetics and thermal degradation profiles, which are essential for their processing and application (Papageorgiou, Tsanaktsis, & Bikiaris, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, outline the compound's functional versatility. The ethoxycarbonylation of aromatic C-H bonds, for example, demonstrates the compound's potential in synthesizing ester derivatives under catalyzed conditions, showcasing its chemical adaptability (Yu et al., 2008).

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Ethoxycarbonylation

A study describes the use of palladium catalysis for the ethoxycarbonylation of aromatic C−H bonds using diethyl azodicarboxylate, showcasing the method's efficiency in chemo- and regioselective ester formation. This approach is significant for the synthesis of ethoxycarbonylated organic compounds with potential applications in material science and drug development (Wing-Yiu Yu et al., 2008).

Anticancer Agents

Research on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs demonstrates their potential as anticancer agents, particularly in overcoming drug resistance in cancer cells. These compounds have been found to selectively kill drug-resistant cells over parent cancer cells, presenting a promising strategy for treating cancers with multiple drug resistances (S. Das et al., 2009).

Polymer Science Applications

Studies on poly(2-oxazoline) block copolymers reveal complex assembly behaviors and temperature-responsive properties, making them attractive for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The ability to fine-tune the polymer properties through side chain modification has been explored to control the cloud point and glass transition temperatures, demonstrating the versatility of these materials (Loan T. T. Trinh et al., 2012).

Novel Synthesis Methods

The research into the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates using ethyl 2-arylamino-2-oxo-acetates in the presence of triphenylphosphine highlights innovative approaches to create complex organic molecules. These methods contribute to the development of new synthetic routes in organic chemistry (I. Yavari et al., 2002).

Sensing and Detection

A study on a rhodamine-azacrown based fluorescent probe for Al3+ and Fe3+ demonstrates the application of ethyl 2-(2-ethoxy-2-oxoethyl)-1,3-dioxo-5-isoindolinecarboxylate derivatives in the development of selective sensors for metal ions. These sensors have potential applications in environmental monitoring and biomedical diagnostics (Xinxiu Fang et al., 2014).

Propiedades

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-3-21-12(17)8-16-13(18)10-6-5-9(15(20)22-4-2)7-11(10)14(16)19/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCXUXQKOIMIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)

![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

![ethyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5509972.png)

![(4S*)-1-[(4'-fluorobiphenyl-4-yl)carbonyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5509977.png)

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)